5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene

Description

Structural Features and Nomenclature

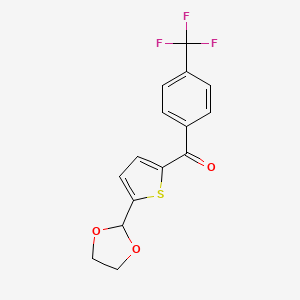

This compound is a complex organic molecule featuring several distinct structural components. The compound is identified by the Chemical Abstracts Service (CAS) registry number 898773-32-5. Its molecular formula is C15H11F3O3S with a molecular weight of 328.31 g/mol.

The International Union of Pure and Applied Chemistry (IUPAC) name is [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[4-(trifluoromethyl)phenyl]methanone. Alternative nomenclature includes "Methanone, [5-(1,3-dioxolan-2-yl)-2-thienyl][4-(trifluoromethyl)phenyl]-".

Structurally, the compound incorporates three key components:

- A thiophene ring: A five-membered aromatic heterocycle containing a sulfur atom

- A 1,3-dioxolane group: A five-membered heterocyclic acetal attached at position 5 of the thiophene ring

- A 4-trifluoromethylbenzoyl group: A benzoyl moiety with a trifluoromethyl substituent at the para position, attached at position 2 of the thiophene ring

The physical properties of this compound include:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 429.8±45.0 °C | Predicted |

| Density | 1.390±0.06 g/cm³ | Predicted |

| Physical State | Solid | - |

The compound can be represented by the canonical SMILES notation: C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)C(F)(F)F, which encodes its complete structural information in a linear format.

Historical Development and Discovery

While the exact discovery and first synthesis of this compound are not explicitly documented in available literature, the compound exists within the broader context of thiophene chemistry and organofluorine chemistry development.

Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene. Meyer observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, which was found to be a reaction with thiophene rather than benzene itself. This discovery launched the field of thiophene chemistry, which has since expanded to include numerous substituted derivatives.

The development of organofluorine chemistry, particularly trifluoromethylated compounds, gained significant momentum in the latter half of the 20th century. The unique properties of the trifluoromethyl group, with its high electronegativity and metabolic stability, prompted extensive research into methods for incorporating this moiety into organic structures.

The synthesis of complex thiophene derivatives with both protected carbonyl functionalities (such as the 1,3-dioxolane group) and trifluoromethylated aromatic substituents represents the convergence of these two important areas of organic chemistry research.

Significance in Heterocyclic and Organofluorine Chemistry

This compound occupies a significant position at the intersection of heterocyclic and organofluorine chemistry, with implications for both fundamental research and practical applications.

Heterocyclic Chemistry Significance:

The thiophene core of this compound belongs to a class of five-membered heterocycles that are widely studied due to their aromatic character and reactivity patterns. Thiophenes participate in various substitution reactions and display reactivity similar to benzene in many cases. The presence of the 1,3-dioxolane ring further enhances the significance of this compound as a protected aldehyde derivative, demonstrating the utility of acetalization as a protection strategy in organic synthesis.

Thiophene derivatives serve as important building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specialized properties.

Organofluorine Chemistry Significance:

The trifluoromethyl group in this compound represents one of the most important functionalities in organofluorine chemistry. The trifluoromethyl group possesses several distinctive characteristics:

- High electronegativity comparable to chlorine (electronegativity: 3.2)

- Size similar to an isopropyl group (van der Waals radii: approximately 2.2 Å)

- Ability to significantly alter physicochemical properties of parent compounds

When incorporated into organic molecules, the trifluoromethyl group typically enhances:

| Property | Effect of Trifluoromethyl Group |

|---|---|

| Lipophilicity | Significant increase |

| Metabolic Stability | Enhanced resistance to enzymatic degradation |

| Bond Strength | Increased C-F bond strength |

| Electronic Properties | Strong electron-withdrawing effect |

| Bioavailability | Often improved |

The development of methods for introducing trifluoromethyl groups into organic structures has been an active area of research in recent years. Significant advances have been made in both nucleophilic and electrophilic trifluoromethylation reactions. The incorporation of this group into thiophene derivatives creates compounds with potentially valuable properties for pharmaceutical and materials applications.

Synthetic Utility:

This compound serves as an important synthetic intermediate. The 1,3-dioxolane moiety functions as a protected aldehyde group, which can be liberated under acidic conditions to reveal a reactive aldehyde functionality. This aldehyde can then participate in various transformations, including condensation reactions, reductions, and oxidations.

The commercial availability of this compound from various suppliers, with prices ranging from approximately $517 to $1079 per gram (as of 2021), indicates its utility as a building block in organic synthesis and research.

The presence of both a protected aldehyde and a trifluoromethylated ketone in the same molecule creates opportunities for selective functional group transformations, making this compound a versatile synthon for the preparation of more complex structures.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3S/c16-15(17,18)10-3-1-9(2-4-10)13(19)11-5-6-12(22-11)14-20-7-8-21-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEWWWVADGCIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641927 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-32-5 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene typically involves multiple steps:

Formation of the 1,3-dioxolane ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.

Introduction of the thiophene ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Attachment of the 4-trifluoromethylbenzoyl group: This step can be accomplished via Friedel-Crafts acylation, where the thiophene ring is acylated with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-trifluoromethylbenzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride and alkyl halides.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives of the 4-trifluoromethylbenzoyl group.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene has been explored for its potential as a therapeutic agent. The incorporation of the dioxolane ring enhances the compound's bioactivity and stability. Specific applications include:

- Anticancer Activity: Studies have indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is thought to enhance the lipophilicity and biological activity of the compound, making it a candidate for further development in anticancer therapies .

- Antibacterial Properties: The compound has shown promise in preliminary studies against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Materials Science

The unique electronic properties of thiophene derivatives make them suitable for various applications in materials science:

- Organic Electronics: this compound can be used in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to facilitate charge transport makes it an attractive candidate for improving device efficiency .

- Polymer Chemistry: The compound can serve as a building block for synthesizing conducting polymers, which have applications in sensors and flexible electronics. Its incorporation into polymer matrices can enhance conductivity and thermal stability .

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. This compound could be studied for:

- Pollutant Degradation: Research is ongoing into the degradation pathways of fluorinated compounds in environmental settings. Understanding how this compound interacts with various environmental factors could inform strategies for mitigating pollution from similar substances .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives, including this compound. They tested these compounds against human cancer cell lines and found that this particular derivative exhibited significant cytotoxicity, warranting further investigation into its mechanism of action and potential as an anticancer drug .

Case Study 2: Organic Photovoltaics

A study conducted by researchers at a leading materials science institute evaluated the performance of thiophene-based compounds in organic solar cells. The results indicated that devices incorporating this compound achieved higher power conversion efficiencies compared to those using traditional materials, highlighting its potential in renewable energy applications .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight | Substituent on Benzoyl | Key Characteristics |

|---|---|---|---|---|

| 5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene | C₁₅H₁₁F₃O₃S | 328.31 | CF₃ | High lipophilicity; metabolic stability |

| 5-(1,3-Dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene (CAS: 898773-20-1) | C₁₅H₁₄O₃S | 274.33 | CH₃ | Moderate reactivity; lower molecular weight |

| 5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene (CAS: 898773-35-8) | C₁₄H₁₁FO₃S | 278.30 | F | Electron-withdrawing; enhanced polarity |

| 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene (CAS: 898778-61-5) | C₁₆H₁₆O₄S | 304.36 | OCH₂CH₃ | Improved solubility; ether linkage |

| 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene (CAS: 898778-16-0) | C₁₄H₁₁IO₃S | 386.21 | I | Heavy atom; potential for radiopharmaceuticals |

Key Observations :

- Trifluoromethyl vs. Methyl : The CF₃ group increases molecular weight by ~54 g/mol compared to CH₃, enhancing hydrophobicity and resistance to enzymatic degradation .

- Halogen Substituents : Fluorine (F) and iodine (I) introduce electron-withdrawing effects, altering electronic distribution and reactivity. Iodine’s large atomic radius may sterically hinder reactions .

- Ether vs. Alkyl Groups : The ethoxy (OCH₂CH₃) substituent improves aqueous solubility compared to alkyl or halogen groups .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene (CAS Number: 898773-32-5) is a compound of interest due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, particularly its anticancer properties, antibacterial and antifungal effects, and mechanisms of action based on available literature.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene rings have shown significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Testing : The compound was evaluated using the Sulforhodamine B (SRB) assay on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Results indicated that several related compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting strong antitumor activity .

The mechanisms underlying the anticancer effects of thiophene derivatives often involve:

- Inhibition of EGFR : Some compounds inhibit the epidermal growth factor receptor (EGFR), which is crucial in cell proliferation and survival.

- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis through modulation of mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .

- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at the G0/G1 phase, further contributing to their anticancer efficacy .

3. Antibacterial and Antifungal Activity

The biological activity of this compound extends beyond cancer treatment. Related compounds have been tested for antibacterial and antifungal properties.

- Antibacterial Activity : Compounds similar to this thiophene derivative were tested against Gram-positive and Gram-negative bacteria. The results showed significant activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Antifungal Activity : The compound demonstrated antifungal properties against Candida albicans, with most derivatives showing effective inhibition at various concentrations .

Case Studies

Several studies have explored the synthesis and biological evaluation of thiophene derivatives, providing insights into their potential applications:

- Synthesis and Evaluation : A study synthesized various thiophene derivatives and evaluated their biological activities against multiple cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells .

- Molecular Docking Studies : Molecular docking studies were employed to predict the interaction between these compounds and target proteins involved in cancer progression, further supporting their potential as therapeutic agents .

Q & A

Basic: What are the common synthetic routes for 5-(1,3-dioxolan-2-yl)-2-(4-trifluoromethylbenzoyl)thiophene?

The synthesis typically involves acetalization and Friedel-Crafts acylation .

- Step 1 : Formation of the dioxolane ring via acid-catalyzed condensation of a diol (e.g., ethylene glycol) with a carbonyl precursor (e.g., 5-formylthiophene). This mirrors acetalization strategies used for biomass-derived furans (e.g., HMF with ethylene glycol to form cyclic acetals) .

- Step 2 : Acylation of the thiophene ring using 4-trifluoromethylbenzoyl chloride under Friedel-Crafts conditions (Lewis acid catalyst like AlCl₃, solvent: dichloromethane). Similar procedures are described for benzothiophene derivatives in and .

- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the dioxolane group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Basic: How is the structural characterization of this compound performed?

A multi-technique approach is essential:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, even for disordered structures .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm acetal proton signals (δ 4.8–5.2 ppm) and trifluoromethyl group (¹⁹F NMR: δ -60 to -65 ppm).

- 2D NMR (COSY, HSQC) : Assigns thiophene and benzoyl ring protons ( uses similar methods for photochromic thiophene derivatives).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

Advanced: How can side reactions like etherification be minimized during synthesis?

Etherification competes with acetalization due to hydroxyl group reactivity (e.g., in intermediates). Strategies include:

- Catalyst Selection : Use Brønsted acids (e.g., p-toluenesulfonic acid) instead of Lewis acids to suppress nucleophilic substitution .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce ether byproduct formation compared to protic solvents .

- Kinetic Control : Short reaction times (<6 hrs) and low temperatures (0–25°C) favor acetalization over etherification .

Advanced: How are contradictions in structural data (e.g., NMR vs. XRD) resolved?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

- Variable-Temperature NMR : Detects rotational barriers in the dioxolane or benzoyl groups.

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .

- Complementary Techniques : IR spectroscopy validates carbonyl stretching modes (~1660–1700 cm⁻¹), while XRD provides unambiguous bond metrics .

Basic: What functional groups influence the compound’s reactivity?

- Dioxolane Acetal : Acid-sensitive; hydrolyzes to a diketone under aqueous H⁺ .

- Trifluoromethylbenzoyl Group : Electron-withdrawing effect activates the thiophene ring for electrophilic substitution.

- Thiophene Core : Prone to oxidation (e.g., to sulfoxide) under strong oxidizing agents .

Advanced: How can mechanistic studies elucidate the role of the trifluoromethyl group in reactivity?

- Isotopic Labeling : Substitute ¹⁸O in the benzoyl carbonyl to track acyl transfer kinetics.

- Hammett Analysis : Compare reaction rates of derivatives with varying electron-withdrawing/-donating groups on the benzoyl ring .

- Computational Modeling : Calculate transition-state energies (e.g., Gaussian) to quantify CF₃’s impact on charge distribution .

Basic: What are the stability considerations for handling and storage?

- Light Sensitivity : Store in amber vials at -20°C if photochromic properties are observed (as in ).

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to prevent acetal hydrolysis.

- Thermal Stability : TGA/DSC analysis determines decomposition thresholds (~200°C for similar thiophenes) .

Advanced: How can computational methods predict spectroscopic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to simulate UV-Vis spectra (e.g., TD-DFT for π→π* transitions in the thiophene-benzoyl system) .

- Molecular Dynamics (MD) : Model solvent effects on NMR chemical shifts (e.g., using COSMO-RS) .

Basic: What are potential research applications of this compound?

- Materials Science : As a building block for conjugated polymers (due to thiophene’s electronic properties) .

- Pharmaceutical Intermediates : The trifluoromethyl group enhances bioavailability in drug candidates .

- Photochromic Devices : Analogues in show reversible color changes under UV/visible light.

Advanced: How to design experiments to probe photophysical properties?

- Time-Resolved Spectroscopy : Use femtosecond laser pulses to study excited-state dynamics.

- Cyclic Voltammetry : Measure HOMO/LUMO levels to assess charge-transfer potential.

- Single-Crystal Photoluminescence : Correlate XRD-derived packing motifs with emission spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.